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Compound of Interest

Compound Name: Uvaol diacetate

Cat. No.: B12369457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies relevant to the characterization of Uvaol diacetate. While specific

experimental data for Uvaol diacetate is not readily available in public databases, this

document compiles foundational knowledge on its parent compound, Uvaol, and outlines the

standard experimental protocols for the spectroscopic analysis of triterpenoids. This information

serves as a valuable resource for researchers involved in the isolation, synthesis, and

characterization of Uvaol diacetate and related natural products.

Introduction to Uvaol and Uvaol Diacetate
Uvaol is a pentacyclic triterpenoid with a ursane-type skeleton that is found in various medicinal

plants.[1] Its diacetate derivative, Uvaol diacetate, is a semi-synthetic or naturally occurring

triterpenoid which has been identified in plants such as Nerium oleunder L.[2][3] Triterpenoids

and their derivatives are of significant interest in drug discovery due to their diverse

pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial

properties. Accurate spectroscopic characterization is crucial for the identification, purity

assessment, and structural elucidation of these compounds.

Spectroscopic Data for Uvaol (Parent Compound)
As a reference, the spectroscopic data for the parent compound, Uvaol, is presented below.

This information is essential for interpreting the spectra of Uvaol diacetate, as the core
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triterpenoid skeleton remains unchanged. The primary differences in the spectra of Uvaol
diacetate would arise from the addition of two acetyl groups.

NMR Spectroscopic Data for Uvaol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of organic molecules.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Uvaol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12369457?utm_src=pdf-body
https://www.benchchem.com/product/b12369457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 0.95 (m), 1.63 (m) 38.8

2 1.95 (m) 27.2

3 3.14 (m) 79.0

4 - 38.8

5 0.75 (br s) 55.2

6 1.47 (m), 1.62 (m) 18.3

7 1.29 (m), 1.35 (m) 33.0

8 - 39.5

9 1.54 (m) 47.6

10 - 37.0

11 1.92 (m) 23.3

12 5.21 (t, J = 3.6 Hz) 125.5

13 - 138.3

14 - 42.1

15 1.59 (m) 28.1

16 1.92 (m) 24.2

17 - 47.9

18 2.19 (d, J = 11.4 Hz) 54.1

19 1.63 (m) 39.1

20 1.55 (m) 39.0

21 1.48 (m) 30.6

22 1.62 (m) 36.8

23 0.96 (s) 28.1
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24 0.77 (s) 15.5

25 0.94 (s) 15.6

26 0.85 (s) 16.8

27 1.10 (s) 23.6

28
3.20 (d, J=10.8 Hz), 3.50 (d,

J=10.8 Hz)
69.8

29 0.87 (d, J = 6.6 Hz) 17.1

30 0.95 (d, J = 6.6 Hz) 21.2

Note: Data is compiled from publicly available sources for Uvaol and may vary slightly

depending on the solvent and instrument used.

Infrared (IR) Spectroscopic Data for Uvaol
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorptions for Uvaol

Wavenumber (cm⁻¹) Functional Group

~3400 O-H (hydroxyl) stretching

~2925 C-H (alkane) stretching

~1640 C=C (alkene) stretching

~1030 C-O (hydroxyl) stretching

Note: This is a generalized representation of the IR spectrum of Uvaol.

Mass Spectrometry (MS) Data for Uvaol
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Table 3: Mass Spectrometry Data for Uvaol

Ion m/z

[M]⁺ 442.38

[M-H₂O]⁺ 424.37

[M-CH₂OH]⁺ 411.36

Retro-Diels-Alder fragments 207, 234

Note: Fragmentation patterns can vary depending on the ionization technique used.

Predicted Spectroscopic Changes for Uvaol
Diacetate
The acetylation of the two hydroxyl groups in Uvaol to form Uvaol diacetate would lead to

predictable changes in the spectroscopic data:

¹H NMR: The protons on the carbons bearing the newly formed acetate groups (C-3 and C-

28) would experience a downfield shift. New singlets corresponding to the methyl protons of

the two acetate groups would appear around δ 2.0 ppm.

¹³C NMR: The carbons at C-3 and C-28 would show a downfield shift due to the deshielding

effect of the acetate carbonyl group. New signals for the acetate carbonyl carbons would

appear around δ 170 ppm, and the acetate methyl carbons would appear around δ 21 ppm.

IR: The broad O-H stretching band around 3400 cm⁻¹ would disappear, and a strong C=O

stretching band for the ester functional groups would appear around 1735 cm⁻¹.

MS: The molecular ion peak would increase by 84 mass units (2 x 42 for the two acetyl

groups) to approximately m/z 526. The fragmentation pattern would likely show losses of

acetic acid (60 Da).

Experimental Protocols for Spectroscopic Analysis
of Triterpenoids
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The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for triterpenoids like Uvaol diacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[4]

Transfer the solution to a 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

Place the NMR tube in the spectrometer.[4]

Acquire a suite of NMR experiments. A standard set for structure elucidation includes:

¹H NMR: Provides information about the proton environment.

¹³C NMR: Reveals the carbon skeleton.[4]

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,

CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[4]

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon

and proton atoms.[4]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons

and protons over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which is crucial for stereochemical assignments.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Mix a small amount of the powdered plant specimen or purified compound with KBr salt

using a mortar and pestle.[5]

Compress the mixture into a thin, transparent pellet.[5]

Instrumentation and Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically between 4000 and 400 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct

infusion, GC-MS, or LC-MS).

Instrumentation and Data Acquisition:

Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or

Electrospray Ionization (ESI) for LC-MS.

Acquire the mass spectrum, ensuring to obtain both the full scan for the molecular ion and

fragmentation data (MS/MS) for structural elucidation. The fragmentation pattern of

triterpenoid acetates often shows a characteristic loss of the acetyl group.[6]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Uvaol diacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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